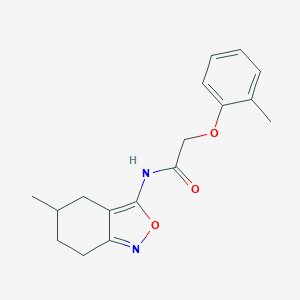
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of various enzymes and receptors in the body, such as acetylcholinesterase and NMDA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease. In vivo studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in various studies and may be a useful tool for drug discovery. However, one limitation of using the compound is its limited availability and high cost, which may hinder its use in large-scale experiments.
将来の方向性
There are several future directions for the research of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide. One direction is to further investigate the mechanism of action of the compound and its effects on various enzymes and receptors in the body. Another direction is to explore the potential of the compound as a treatment for various diseases such as cancer and inflammation. Additionally, future research could focus on the development of new derivatives of the compound with improved properties and lower costs.
合成法
The synthesis of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide involves the reaction of 2-(2-methylphenoxy) acetic acid with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
科学的研究の応用
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, the compound has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Alzheimer's disease. In pharmacology, the compound has been studied for its potential as a drug candidate for various diseases such as cancer and inflammation. In medicinal chemistry, the compound has been investigated for its structure-activity relationship and its potential as a lead compound for the development of new drugs.
特性
製品名 |
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H20N2O3/c1-11-7-8-14-13(9-11)17(22-19-14)18-16(20)10-21-15-6-4-3-5-12(15)2/h3-6,11H,7-10H2,1-2H3,(H,18,20) |
InChIキー |
PSYWBPZRKBUMPH-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C |
正規SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)

![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)


![Butyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B255984.png)



![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
